molecular formula C5H4Cl2N2 B195902 3,5-Dichloropyridin-4-amine CAS No. 22889-78-7

3,5-Dichloropyridin-4-amine

Cat. No. B195902
CAS RN: 22889-78-7
M. Wt: 163 g/mol
InChI Key: ISIQAMHROGZHOV-UHFFFAOYSA-N
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Description

“3,5-Dichloropyridin-4-amine” is a chemical compound with the CAS Number: 22889-78-7 . It has a molecular weight of 163.01 and its IUPAC name is 3,5-dichloro-4-pyridinylamine . It is a solid at room temperature .


Synthesis Analysis

There are several papers related to the synthesis of “3,5-Dichloropyridin-4-amine”. One paper discusses the catalytic synthesis and spectral characterization of some novel [E]-N-phenyl-3,5-dichloropyridin-4-amine and its derivatives .


Molecular Structure Analysis

The InChI code for “3,5-Dichloropyridin-4-amine” is 1S/C5H4Cl2N2/c6-3-1-9-2-4 (7)5 (3)8/h1-2H, (H2,8,9) and the InChI key is ISIQAMHROGZHOV-UHFFFAOYSA-N . The Canonical SMILES is C1=C (C (=C (C=N1)Cl)N)Cl .


Physical And Chemical Properties Analysis

“3,5-Dichloropyridin-4-amine” has a density of 1.5±0.1 g/cm^3, a boiling point of 250.8±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.8±3.0 kJ/mol and it has a flash point of 105.5±25.9 °C . The index of refraction is 1.623 and its molar refractivity is 38.4±0.3 cm^3 .

Scientific Research Applications

Application in Chemistry

“3,5-Dichloropyridin-4-amine” is used in the synthesis of Schiff bases .

Summary of the Application

A new series of Schiff bases were synthesized for the first time by the condensation of substituted aldehyde and 3,5-dichloropyridin-4-amine in ethanol (1:1) .

Methods of Application or Experimental Procedures

The structure of Schiff bases were experimentally characterized by using IR and 1H NMR spectroscopic methods . The structural and vibrational properties of the studied molecules were investigated theoretically by performing density functional theory (DFT) to access reliable results to the experimental values .

Results or Outcomes

The calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule . Atomic charges and molecular electrostatic potential (MEP) have been calculated at the B3LYP method and standard 6-31G(d,p) basis set starting from optimized geometry .

Metabolite of Roflumilast

“3,5-Dichloropyridin-4-amine” is a metabolite of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast .

Summary of the Application

Roflumilast is a drug used to manage chronic obstructive pulmonary disease (COPD). As a metabolite of Roflumilast, “3,5-Dichloropyridin-4-amine” plays a role in the drug’s pharmacological action .

Methods of Application or Experimental Procedures

The presence of “3,5-Dichloropyridin-4-amine” in the body can be detected and quantified in biological samples (such as blood or urine) to monitor drug use, confirm a diagnosis of poisoning, or assist in a medicolegal death investigation .

Results or Outcomes

The detection of “3,5-Dichloropyridin-4-amine” can provide valuable information about the effectiveness of Roflumilast treatment and the patient’s compliance with the medication regimen .

Synthesis of Organic Compounds

“3,5-Dichloropyridin-4-amine” is used in the synthesis of various organic compounds .

Summary of the Application

This compound is a versatile intermediate that can be used to synthesize a wide range of organic compounds, including pharmaceuticals and agrochemicals .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Typically, “3,5-Dichloropyridin-4-amine” would be reacted with other reagents under controlled conditions to form the desired product .

Results or Outcomes

The results or outcomes would also depend on the specific synthesis being carried out. In general, the use of “3,5-Dichloropyridin-4-amine” as an intermediate can enable the efficient synthesis of complex organic compounds .

Chemical Research

“3,5-Dichloropyridin-4-amine” is used in chemical research, particularly in the field of heterocyclic chemistry .

Summary of the Application

In heterocyclic chemistry, “3,5-Dichloropyridin-4-amine” can be used to synthesize pyridine derivatives, which have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular research being carried out. Typically, “3,5-Dichloropyridin-4-amine” would be reacted with other reagents under controlled conditions to form the desired pyridine derivative .

Results or Outcomes

The results or outcomes would also depend on the specific research being carried out. In general, the use of “3,5-Dichloropyridin-4-amine” in heterocyclic chemistry can enable the synthesis of novel pyridine derivatives with potential applications in various fields .

Safety And Hazards

“3,5-Dichloropyridin-4-amine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dichloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIQAMHROGZHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177428
Record name 3,5-Dichloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyridin-4-amine

CAS RN

22889-78-7
Record name 4-Amino-3,5-dichloropyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloropyridin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022889787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloropyridin-4-amine
Source EPA DSSTox
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Record name 3,5-dichloropyridin-4-amine
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Record name 3,5-DICHLOROPYRIDIN-4-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
G Selvakumar, C Palanivel - Materials Today: Proceedings, 2022 - Elsevier
The present methodology offers a domino reaction strategy, high yield, simpler operation, recyclable and environmentally friendly. A number of [E]-N benzylidene-3,5-dichloropyridine-4-…
Number of citations: 0 www.sciencedirect.com
NR Prabhakaran, C Palanivel - World Scientific News, 2016 - bibliotekanauki.pl
A new series of Schiff bases were synthesized for the first time by the condensation of substituted aldehyde and 3,5-dichloropyridin-4-amine in ethanol (1:1). The structure of Schiff …
Number of citations: 1 bibliotekanauki.pl
H Zhang, Y Lin, Y Li, K Dong… - Journal of Chemical …, 2014 - journals.sagepub.com
A simple synthetic method has been developed for the synthesis of 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl) benzamide (an impurity in crude roflumilast) from 3,4-…
Number of citations: 1 journals.sagepub.com
SK Paul, UN Dash - Mass Spectrometry Letters, 2015 - oak.go.kr
Roflumilast analogs are a group of drugs which act as selective photodiesterase (PDE-4) inhibitor for the treatment severe chronic pulmonary disease associated with chronic …
Number of citations: 3 oak.go.kr
YH Si, GC Sun, G Song, WP Mai… - Advanced Materials …, 2013 - Trans Tech Publ
Synthesis and Characterization of Novel Roflumilast Analogues Page 1 Synthesis and characterization of novel roflumilast analogues Yuhui Si a , Gangchun Sun* ,b , Ge Song, …
Number of citations: 3 www.scientific.net
G Sun, Y Si, G Song, W Mai, Z Li - Journal of Chemical …, 2013 - journals.sagepub.com
A series of new N-heterocyclic or phenoxy substituted roflumilast analogues have been designed and synthesised. N-heterocyclic or phenoxy substituted benzaldehydes were first …
Number of citations: 7 journals.sagepub.com
MS Pinheiro, GM Viana, BAA Vieira… - … of Pharmaceutical and …, 2017 - Elsevier
The present study reports the degradation behavior of roflumilast (RFL), a new drug developed for the treatment of chronic obstructive pulmonary disease. The degradation of RFL was …
Number of citations: 16 www.sciencedirect.com
S Boland, J Alen, A Bourin, K Castermans… - Bioorganic & Medicinal …, 2014 - Elsevier
PDE4 inhibitors are of high interest for treatment of a wide range of inflammatory or autoimmune diseases. Their potential however has not yet been realized due to target-associated …
Number of citations: 29 www.sciencedirect.com
J Taltavull, J Serrat, J Gràcia, A Gavaldà… - European journal of …, 2011 - Elsevier
A series of pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines (PFP) were synthesized and tested for phosphodiesterase type 4 (PDE4) inhibitory activity, with the potential to treat asthma and …
Number of citations: 25 www.sciencedirect.com
ND Bland, C Wang, C Tallman… - Journal of medicinal …, 2011 - ACS Publications
Neglected tropical disease drug discovery requires application of pragmatic and efficient methods for development of new therapeutic agents. In this report, we describe our target …
Number of citations: 62 pubs.acs.org

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